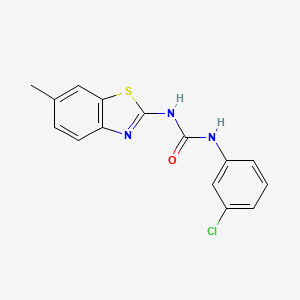![molecular formula C21H22ClN7O2 B11035904 N-[4-[[4-chloro-6-[4-(propanoylamino)anilino]-1,3,5-triazin-2-yl]amino]phenyl]propanamide](/img/structure/B11035904.png)
N-[4-[[4-chloro-6-[4-(propanoylamino)anilino]-1,3,5-triazin-2-yl]amino]phenyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~-[4-({4-CHLORO-6-[4-(PROPIONYLAMINO)ANILINO]-1,3,5-TRIAZIN-2-YL}AMINO)PHENYL]PROPANAMIDE is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms. The compound also features a propionylamino group and a chlorinated phenyl group, making it a molecule of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-[4-({4-CHLORO-6-[4-(PROPIONYLAMINO)ANILINO]-1,3,5-TRIAZIN-2-YL}AMINO)PHENYL]PROPANAMIDE typically involves multiple steps. One common synthetic route starts with the condensation of cyanuric chloride with aniline to form an intermediate compound. This intermediate is then reacted with 4-chloroaniline under controlled conditions to introduce the chlorinated phenyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Catalysts and solvents are often used to optimize the reaction conditions and improve the efficiency of the process.
化学反応の分析
Types of Reactions
N~1~-[4-({4-CHLORO-6-[4-(PROPIONYLAMINO)ANILINO]-1,3,5-TRIAZIN-2-YL}AMINO)PHENYL]PROPANAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
科学的研究の応用
N~1~-[4-({4-CHLORO-6-[4-(PROPIONYLAMINO)ANILINO]-1,3,5-TRIAZIN-2-YL}AMINO)PHENYL]PROPANAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
作用機序
The mechanism of action of N1-[4-({4-CHLORO-6-[4-(PROPIONYLAMINO)ANILINO]-1,3,5-TRIAZIN-2-YL}AMINO)PHENYL]PROPANAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
4-Chloro-6-(phenylamino)-1,3,5-triazin-2-yl)amino-4-(2,4-dichlorophenyl)thiazol-5-yl-diazenyl)phenyl: This compound shares a similar triazine core but has different substituents, leading to distinct properties and applications.
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine: Another compound with a chlorinated phenyl group but a different core structure, resulting in unique chemical behavior.
Uniqueness
N~1~-[4-({4-CHLORO-6-[4-(PROPIONYLAMINO)ANILINO]-1,3,5-TRIAZIN-2-YL}AMINO)PHENYL]PROPANAMIDE is unique due to its specific combination of functional groups and the triazine core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
特性
分子式 |
C21H22ClN7O2 |
|---|---|
分子量 |
439.9 g/mol |
IUPAC名 |
N-[4-[[4-chloro-6-[4-(propanoylamino)anilino]-1,3,5-triazin-2-yl]amino]phenyl]propanamide |
InChI |
InChI=1S/C21H22ClN7O2/c1-3-17(30)23-13-5-9-15(10-6-13)25-20-27-19(22)28-21(29-20)26-16-11-7-14(8-12-16)24-18(31)4-2/h5-12H,3-4H2,1-2H3,(H,23,30)(H,24,31)(H2,25,26,27,28,29) |
InChIキー |
ZPLMHAMMXZJAII-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)NC1=CC=C(C=C1)NC2=NC(=NC(=N2)Cl)NC3=CC=C(C=C3)NC(=O)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-phenylpiperazin-1-yl)-1-(6,6,8-trimethyl[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl)ethanone](/img/structure/B11035821.png)
![(1E)-4,4,6-trimethyl-1-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11035823.png)

![7-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyridin-3-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B11035838.png)
![dimethyl{4-[3-(methylethyl)(1H,2H,4H,12H-benzimidazolo[2',1'-2,3]1,3,5-triazin o[1,6-a]1,3,5-triazaperhydroin-12-yl)]phenyl}amine](/img/structure/B11035853.png)
![3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-[2-(1H-imidazol-4-yl)ethyl]propanamide](/img/structure/B11035859.png)
![N-{(Z)-[(5-chloro-2-methoxyphenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}thiophene-2-carboxamide](/img/structure/B11035865.png)
![1-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B11035868.png)

![1-(4-fluorobenzyl)-4-[(4-fluorobenzyl)carbamoyl]-3-(2-oxopropyl)-1H-1,2,3-triazol-3-ium-5-olate](/img/structure/B11035876.png)
![4-[4-(dimethylamino)phenyl]-2-methyl-N-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11035880.png)
![N-{3-[(3-chloro-4-methoxyphenyl)amino]-3-oxopropyl}-4-methoxy-1H-indole-2-carboxamide](/img/structure/B11035888.png)
![1-(6-{[(4-Chlorophenyl)sulfanyl]methyl}-4-oxo-1,4-dihydropyrimidin-2-yl)-3-[2-(trifluoromethyl)phenyl]guanidine](/img/structure/B11035893.png)
![(1E)-8-ethoxy-4,4,6-trimethyl-1-{[3-(trifluoromethyl)phenyl]imino}-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11035896.png)
